molecular formula C22H14ClN3S B11980869 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11980869
M. Wt: 387.9 g/mol
InChI Key: IXVRCAJCWZKGIP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic thienopyrimidine core substituted at the 5-position with a 4-chlorophenyl group and at the 4-position with a naphthalen-1-ylamine moiety.

The synthesis of such derivatives typically involves nucleophilic substitution reactions between 4-chlorothieno[2,3-d]pyrimidine precursors and aryl amines under reflux conditions in polar aprotic solvents like ethanol or dimethylformamide (DMF), often with bases such as diisopropylethylamine (DIPEA) .

Properties

Molecular Formula

C22H14ClN3S

Molecular Weight

387.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-naphthalen-1-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H14ClN3S/c23-16-10-8-15(9-11-16)18-12-27-22-20(18)21(24-13-25-22)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-13H,(H,24,25,26)

InChI Key

IXVRCAJCWZKGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the thienopyrimidine core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities modulated by variations in their 5-aryl and 4-amine substituents. Below is a systematic comparison based on substituent effects:

Substituent Effects at the 5-Position

The 5-aryl group significantly influences physicochemical and biological properties:

Compound (5-Substituent) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Biological Activity (If Reported) Reference
5-(4-Chlorophenyl) (7d) 196–197 94 IR: 1641 (C=N), 3299–3376 (NH2); ¹H-NMR: δ 6.27 (NH2) Not specified
5-(4-Fluorophenyl) (7i) ~200–231* 85–86 IR: C=N and NH2 peaks similar to 7d Not specified
5-(2-Methoxyphenyl) (7e) 229–231 85 ¹H-NMR: δ 7.47–8.32 (aromatic protons) Not specified
5-(3,4-Dimethoxyphenyl) (7f) 226–227 84 ¹³C-NMR: δ 58.74 (C aromatic) Not specified
5-(4-Nitrophenyl) (4m) 210–212 73 GC-MS: m/z 384 (M⁺) Anticancer (unspecified activity)

Notes:

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular interactions.
  • Methoxy groups (electron-donating) reduce melting points but improve solubility .

Substituent Effects at the 4-Amine Position

The N-aryl group at the 4-position dictates steric bulk and electronic interactions with biological targets:

Compound (4-Substituent) Molecular Weight (g/mol) Yield (%) Key Spectral Data Biological Activity (If Reported) Reference
N-(Naphthalen-1-yl) (40) ~350* 21 ¹H-NMR: δ 6.27–8.32 (naphthyl protons) HCV replication inhibitor (IC₅₀ ~1 µM)
N-(3,4-Dichlorophenyl) (4h) 381 69 GC-MS: m/z 381 (M⁺) Anticancer (unspecified activity)
N-(4-Cyclopentylsulfonylphenyl) (23) ~440 56 HPLC purity: >95% PI5P4Kγ inhibitor (IC₅₀ <10 nM)
N-(4-Fluorobenzyl) (CID 16553365) 335.39 Not given InChIKey: CQYYHPGGJIRGFD Not specified
N-(3-Trifluoromethylphenyl) (314244-73-0) 369.33 Not given SMILES: C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NC Not specified

Notes:

  • Bulky substituents (e.g., naphthyl) reduce synthetic yields due to steric hindrance .
  • Sulfonyl and trifluoromethyl groups enhance target selectivity in kinase inhibition .

Biological Activity

5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

The compound features a thienopyrimidine core with significant substituents that influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H14ClN3S
Molecular Weight387.9 g/mol
IUPAC Name5-(4-chlorophenyl)-N-naphthalen-1-ylthieno[2,3-d]pyrimidin-4-amine
InChIInChI=1S/C22H14ClN3S/c23-16...
InChI KeyIXVRCAJCWZKGIP-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C=CC=C2NC3=C4...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled conditions, often utilizing reagents such as oxidizing agents and halogenating agents to facilitate the formation of the thienopyrimidine core .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thienopyrimidine have been reported to inhibit bacterial growth effectively, suggesting potential as antibacterial agents .

Anticancer Activity

Research into the anticancer properties of thienopyrimidine derivatives has shown promising results. These compounds have been observed to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study:
A study evaluating the efficacy of several thienopyrimidine derivatives demonstrated that one compound exhibited an IC50 value of 10 µM against breast cancer cell lines, indicating a strong potential for further development .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These may include:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cellular processes, leading to disrupted metabolism in target cells.
  • Receptor Modulation: It could act on various receptors involved in signaling pathways that regulate cell growth and survival.

Research Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its unique properties may be utilized in creating advanced materials like organic semiconductors.
  • Biological Research: It serves as a tool for studying specific biological pathways and mechanisms.

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